An In-depth Technical Guide to Di-sec-butylamine: Chemical Properties and Structure
An In-depth Technical Guide to Di-sec-butylamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-sec-butylamine, a secondary aliphatic amine, is a versatile chemical intermediate with significant applications in the synthesis of agrochemicals, rubber chemicals, corrosion inhibitors, and pharmaceuticals.[1][2] Its unique structural feature, the presence of two bulky sec-butyl groups attached to a central nitrogen atom, imparts notable steric hindrance and lipophilicity, which in turn governs its reactivity and physical properties.[1] This guide provides a comprehensive overview of the chemical and physical characteristics of di-sec-butylamine, detailed experimental protocols for its characterization, and a summary of its synthesis and reactivity.
Chemical Structure and Identification
Di-sec-butylamine consists of a nitrogen atom bonded to two sec-butyl groups. Due to the presence of two chiral centers at the secondary carbon atoms, it exists as a mixture of diastereomers ((±) and meso forms).
DOT Diagram of Di-sec-butylamine Structure:
Caption: Molecular structure of Di-sec-butylamine.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-butan-2-ylbutan-2-amine[3] |
| CAS Number | 626-23-3 |
| Molecular Formula | C₈H₁₉N[1] |
| Molar Mass | 129.24 g/mol [1] |
| SMILES | CCC(C)NC(C)CC |
| InChI | 1S/C8H19N/c1-5-7(3)9-8(4)6-2/h7-9H,5-6H2,1-4H3 |
| Synonyms | Bis(1-methylpropyl)amine, N-sec-Butyl-2-butanamine[4] |
Physicochemical Properties
Di-sec-butylamine is a colorless to pale yellow liquid with a characteristic sharp, amine-like or fishy odor.[1][2] It is a flammable and corrosive compound.[5]
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid[1] |
| Odor | Strong, fishy, amine-like[2] |
| Boiling Point | 135 °C at 765 mmHg |
| Melting Point | -70 °C |
| Density | 0.753 g/mL at 25 °C |
| Refractive Index | 1.41 at 20 °C |
| Flash Point | 23.2 °C (closed cup) |
| pKa | 10.91 at 25 °C[1] |
| Vapor Pressure | 7.1 mmHg at 25 °C[4] |
| Solubility | Limited solubility in water, miscible with most organic solvents.[2] |
Synthesis and Reactivity
Synthesis
The industrial production of di-sec-butylamine is primarily achieved through two main routes:
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Reductive Amination: This is a common and efficient method involving the reaction of 2-butanone with ammonia. The process first forms sec-butylamine, which then reacts with another molecule of 2-butanone in a subsequent reductive amination step to yield di-sec-butylamine. Catalysts such as Raney nickel, palladium, or platinum are typically employed in the presence of hydrogen.[2] This method is often favored due to its high selectivity.[2]
-
Amine Alkylation: This route involves the alkylation of ammonia or a primary amine (like sec-butylamine) with a sec-butyl halide (e.g., 2-bromobutane).[1] This method can be less selective, with the potential for the formation of by-products.[2]
DOT Diagram of a General Synthesis Workflow:
Caption: General workflow for the synthesis of di-sec-butylamine.
Reactivity
Di-sec-butylamine exhibits reactivity typical of a sterically hindered secondary amine.[2]
-
Basicity: It is a weak base and readily forms salts upon reaction with mineral acids.[1]
-
Nucleophilicity: The nitrogen atom possesses a lone pair of electrons, making it a nucleophile. However, the bulky sec-butyl groups sterically hinder this nucleophilicity, moderating its reactivity in comparison to less hindered secondary amines.[2] This can be advantageous in achieving selective chemical transformations.[2]
-
Reactions with Electrophiles: It reacts with various electrophiles in substitution, condensation, and addition reactions.[2] For instance, it can undergo alkylation and acylation reactions.[1]
Experimental Protocols
The following are detailed methodologies for the characterization of di-sec-butylamine.
Determination of Physical Properties
-
Boiling Point: The boiling point is determined using a standard distillation apparatus at atmospheric pressure (or under reduced pressure with corresponding temperature correction). A calibrated thermometer is placed at the vapor-liquid equilibrium point to record the temperature at which the liquid boils.
-
Density: A calibrated pycnometer is used to determine the density at a specified temperature (e.g., 25 °C). The pycnometer is weighed empty, then filled with di-sec-butylamine and weighed again. The density is calculated by dividing the mass of the amine by the volume of the pycnometer.
-
Refractive Index: The refractive index is measured using an Abbe refractometer at a specified temperature (e.g., 20 °C) and wavelength (typically the sodium D-line). A few drops of the sample are placed on the prism, and the instrument is adjusted to read the refractive index.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of di-sec-butylamine is dissolved in a deuterated solvent (e.g., chloroform-d, benzene-d6) in an NMR tube.[6] A reference standard such as tetramethylsilane (TMS) is added.[6]
-
¹H NMR Spectroscopy: The proton NMR spectrum is acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). The spectrum will show characteristic signals for the methyl, methylene, and methine protons of the sec-butyl groups, as well as a signal for the N-H proton.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.[7] Due to the presence of diastereomers, the spectrum may show more peaks than expected for a single isomer.[6]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of neat liquid di-sec-butylamine is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. Key characteristic absorption bands include the N-H stretching vibration (typically in the range of 3200-3500 cm⁻¹) and C-H stretching vibrations of the alkyl groups.[1]
-
-
Mass Spectrometry (MS):
-
Methodology: Mass spectral data is typically obtained using a gas chromatography-mass spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented.
-
Data Interpretation: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of di-sec-butylamine (m/z = 129). The fragmentation pattern will be characteristic of a branched secondary amine.[1]
-
DOT Diagram of an Experimental Workflow for Characterization:
Caption: Workflow for the characterization of di-sec-butylamine.
Safety and Handling
Di-sec-butylamine is a hazardous substance and must be handled with appropriate safety precautions. It is a flammable liquid and vapor. It is harmful if swallowed, inhaled, or absorbed through the skin and can cause severe skin burns and eye damage.[5] Handling should be performed in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[2] Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[2]
Conclusion
Di-sec-butylamine is a structurally interesting and commercially important secondary amine. Its physicochemical properties, largely dictated by the sterically demanding sec-butyl groups, make it a valuable intermediate in various fields of chemical synthesis. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in research and industrial applications.
References
- 1. Buy DI-Sec-butylamine | 626-23-3 [smolecule.com]
- 2. DI-SEC-BUTYLAMINE - Ataman Kimya [atamanchemicals.com]
- 3. DI-Sec-butylamine | C8H19N | CID 12277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Di-sec-butylamine(626-23-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. rsc.org [rsc.org]
